![molecular formula C12H10N2 B2625911 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile CAS No. 2126163-29-7](/img/structure/B2625911.png)
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile is based on the reaction of 5-bromoindole-2-carbonitrile with cyclopentadiene. The yield of this reaction was reported to be 33% .Molecular Structure Analysis
The molecular formula of this compound is C12H10N2. The chemical structure of the compound has been confirmed through various spectroscopic techniques such as IR, NMR, and Mass spectroscopy.Chemical Reactions Analysis
This compound undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole .Physical And Chemical Properties Analysis
This compound is a white or yellow crystalline solid with a melting point of 174-175°C. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. The compound has a molecular weight of 177.23 g/mol, and its density is 1.28 g/cm3.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies have reported on the synthesis and chemical transformations of tetrahydrocyclopenta[b]indole derivatives. For instance, Skladchikov et al. (2012) detailed the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, highlighting the chemical versatility of these compounds in producing a range of derivatives through reactions with various reagents (Skladchikov, D. A., Suponitskii, K. Y., Abdrakhmanov, I. B., & Gataullin, R., 2012). Similarly, Agnusdei et al. (2003) described a versatile route to synthesize tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, indicating the applicability of these compounds in developing complex polycyclic structures (Agnusdei, M., Bandini, M., Melloni, A., & Umani-Ronchi, A., 2003).
Potential Anticancer Activity
Research into the anticancer potential of cyclopenta[b]indole derivatives has yielded promising results. Ali and Saad (2018) synthesized novel fused pyrimido[4",5":5',6'][1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indole derivatives, studying their anticancer activity against various cell lines. Some derivatives exhibited activity that surpassed that of reference drugs, indicating the potential for these compounds in cancer treatment (Ali, R. S., & Saad, H., 2018). Additionally, Mohareb and Abdelaziz (2013) explored the cytotoxic activity of substituted tetrahydroindoles and their derivatives towards tumor and normal human cell lines, identifying compounds with significant inhibitory effects on tumor cells while being minimally active towards normal cells (Mohareb, R., & Abdelaziz, M., 2013).
Chemical Reactions and Functionalization
The scope of chemical reactions involving cyclopenta[b]indole derivatives has been expanded to include various cyclization and functionalization techniques. Gataullin et al. (2000) discussed the cyclization of 2-(cyclopent-2-enyl)anilines into hexahydrocyclopenta[b]indoles, demonstrating the methodological versatility in accessing these compounds (Gataullin, R., Kazhanova, T. V., Minnigulov, F. F., Fatykhov, A. A., Spirikhin, L. V., & Abdrakhmanov, I. B., 2000). Yamuna et al. (2012) developed an efficient method for synthesizing thieno- and benzocyclohepta[b]indoles, further expanding the synthetic utility of these compounds (Yamuna, E., Zeller, M., Adero, P. O., & Prasad, K., 2012).
Safety and Hazards
The compound is not designed for human therapeutic applications or veterinary use. It may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs, medical advice should be sought .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-7-8-3-1-5-10-9-4-2-6-11(9)14-12(8)10/h1,3,5,14H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXQWCWQODQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C(C=CC=C23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
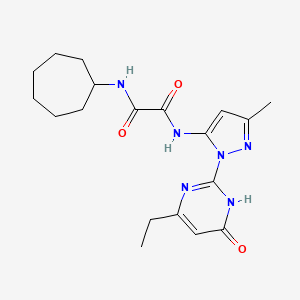
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
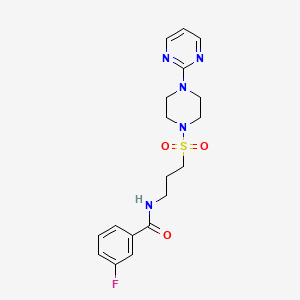
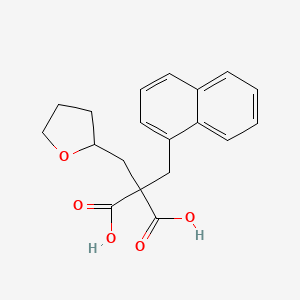
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)
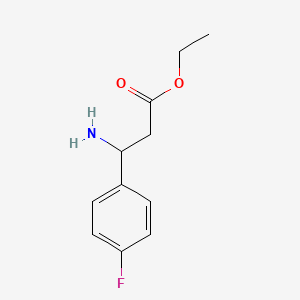
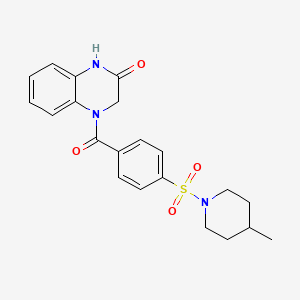
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2625848.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)
![(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2625851.png)